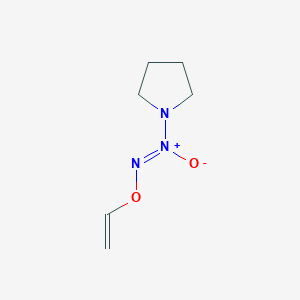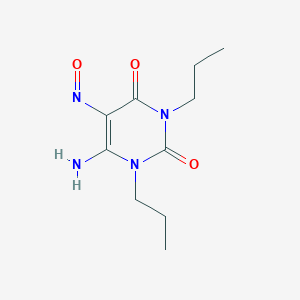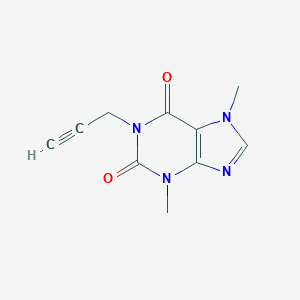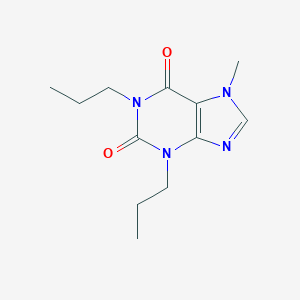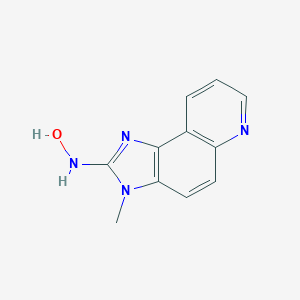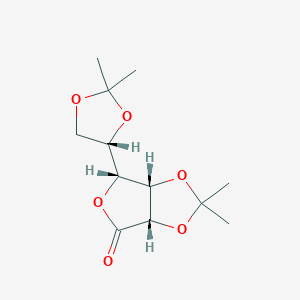
2,3:5,6-Di-O-イソプロピリデン-L-グルノ-1,4-ラクトン
説明
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone (DIPL) is a chemical compound that is widely used in scientific research. This compound is a derivative of L-ascorbic acid, which is also known as vitamin C. DIPL is an important precursor of L-ascorbic acid and is used in the synthesis of this vitamin. The purpose of
科学的研究の応用
分子構造解析
この化合物は、分子構造の研究に使用されます。 例えば、この化合物の誘導体である1,2:5,6-ジ-O-イソプロピリデン-3-O-トルエンスルホニル-α-D-グルコフラノースの分子構造が報告されています . この化合物は、石油エーテル/酢酸エチル混合物から、キラルな斜方晶系空間群P212121で、単位セルに4つの分子を含んで結晶化する .
生体活性糖複合体の合成
メシラート、トシラート、ノシラートなどの良好な脱離基を持つ単糖は、様々な官能基の導入、二糖やオリゴ糖の形成のための構成要素、キラルプールの材料、または生体活性糖複合体の調製において主要な役割を果たします .
定量分析
この化合物は、ガスクロマトグラフィーおよび薄層クロマトグラフィーによって定量的に測定できます . この分析方法は、医薬品化学における品質管理と製造管理において重要です .
オバリシン合成
この化合物は、オバリシン合成における保護されたマンノース中間体として使用されます . オバリシンは、内皮細胞増殖の強力な阻害剤であり、がん研究で使用されています .
ヒキジミシン合成
この化合物は、ヒキジミシンの糖コアの合成にも使用されます . ヒキジミシンは、グラム陽性菌に対して活性があり、抗腫瘍活性を示す抗生物質です .
超音波支援合成
作用機序
Target of Action
The primary target of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the hydroxyl functional groups in organic synthesis reactions . By introducing this compound as a protecting group, it can protect the attached hydroxyl functional groups during chemical reactions .
Mode of Action
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone acts as a protecting group in organic synthesis reactions . It is introduced to protect the hydroxyl functional groups during chemical reactions and can be removed when needed . This compound has wide applications in carbohydrate chemistry reactions and drug synthesis .
Biochemical Pathways
The compound plays a significant role in the synthesis of Vitamin C (ascorbic acid), a vital nutrient for humans . It aids in the prevention and treatment of scurvy, a disease caused by Vitamin C deficiency .
Pharmacokinetics
It’s known that the compound is stable at room temperature and has good solubility in solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is the protection of hydroxyl functional groups during chemical reactions . This allows for more complex reactions to take place without affecting these groups. Additionally, it plays a significant role in the synthesis of Vitamin C, aiding in the prevention and treatment of scurvy .
Action Environment
The action of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is influenced by the environment in which it is used. For instance, the reaction for the preparation of this compound usually takes place in an anhydrous environment and at a low reaction temperature . Furthermore, it is stable at room temperature and has good solubility in solvents , which could influence its action, efficacy, and stability.
生化学分析
Biochemical Properties
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in various biochemical reactions, primarily as a precursor in the synthesis of Vitamin C. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in the biosynthesis of ascorbic acid . This interaction is crucial for the conversion of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone to ascorbic acid, highlighting its importance in maintaining Vitamin C levels in the body.
Cellular Effects
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound plays a role in modulating cellular metabolism by influencing the activity of enzymes involved in the biosynthesis of ascorbic acid.
Molecular Mechanism
The molecular mechanism of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone involves its interaction with specific enzymes and biomolecules. It binds to L-gulono-1,4-lactone oxidoreductase, facilitating the conversion to ascorbic acid . This binding interaction is essential for the enzyme’s catalytic activity, highlighting the compound’s role in enzyme activation. Furthermore, 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone may influence gene expression by modulating transcription factors involved in antioxidant defense.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone have been studied over time to understand its stability and degradation. The compound is relatively stable when stored at low temperatures (2-8°C) and shows minimal degradation over extended periods . Long-term studies have indicated that it maintains its efficacy in promoting ascorbic acid synthesis, with no significant loss of activity observed in in vitro or in vivo studies.
Metabolic Pathways
2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is involved in the metabolic pathway leading to the synthesis of ascorbic acid. It interacts with enzymes such as L-gulono-1,4-lactone oxidoreductase, which catalyzes the final step in this pathway . This interaction is crucial for the efficient conversion of the compound to ascorbic acid, ensuring adequate levels of this essential nutrient in the body.
Subcellular Localization
The subcellular localization of 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone is primarily within the cytoplasm, where it interacts with enzymes involved in ascorbic acid synthesis . This localization is crucial for its activity, as it ensures the compound’s availability for enzymatic reactions. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, further modulating its function.
特性
IUPAC Name |
(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZPAXSEAVOAKB-KZVJFYERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@@H]2[C@H]3[C@@H](C(=O)O2)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)



